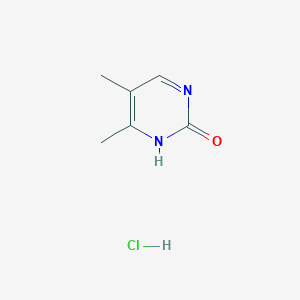

4,5-Dimethyl-2-pyrimidinol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,6-dimethyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-3-7-6(9)8-5(4)2;/h3H,1-2H3,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCNVUHATLZBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidations of 4,5 Dimethyl 2 Pyrimidinol Hydrochloride

Development of Advanced Synthetic Routes for Pyrimidinol Hydrochlorides

The synthesis of 4,5-Dimethyl-2-pyrimidinol hydrochloride is primarily rooted in the classical condensation reaction that forms the pyrimidine (B1678525) ring. This involves the cyclization of a three-carbon β-dicarbonyl compound with a nitrogen-containing nucleophile, typically urea, followed by treatment with hydrochloric acid to form the salt. The foundational route for 4,5-Dimethyl-2-pyrimidinol involves the reaction between 3-methyl-2,4-pentanedione and urea. Advanced synthetic developments have focused on improving the efficiency, sustainability, and versatility of this process.

Novel Precursor Strategies for Enhanced Synthesis Efficiency

While the direct condensation of β-dicarbonyls and urea remains a cornerstone, research into alternative precursors aims to enhance reaction yields, reduce reaction times, and improve substrate scope. The classical Pinner synthesis, which condenses 1,3-dicarbonyl compounds with amidines, provides a versatile framework for creating substituted pyrimidines. bu.edu.egmdpi.com

Novel strategies often involve using more reactive or pre-functionalized starting materials that facilitate cyclization under milder conditions. For instance, methods using β-formyl enamides, which can be cyclized with urea using samarium chloride as a catalyst under microwave irradiation, represent a modern alternative. organic-chemistry.org Another innovative approach involves the cleavage of isoxazole rings, mediated by molybdenum complexes, to generate a reactive 1,3-dicarbonyl intermediate in situ, which then condenses with urea to form 2-hydroxypyrimidines. organic-chemistry.org These strategies can offer significant advantages over traditional methods, as illustrated by the comparative yields in related pyrimidine syntheses.

| Precursor Strategy | Typical Reagents | Key Advantages | Reported Yields (for related pyrimidines) |

|---|---|---|---|

| Classical Condensation | β-Dicarbonyl + Urea/Amidine | Readily available starting materials | 60-85% |

| Enamide Cyclization | β-Formyl Enamide + Urea | Milder conditions, potential for microwave enhancement | Up to 90% |

| Isoxazole Ring Cleavage | Isoxazole + Urea + Mo₂(OAc)₄ | In situ generation of reactive intermediate | 75-92% |

| Nitrile Addition to Amides | N-vinyl/aryl Amide + Nitrile | Single-step conversion to complex pyrimidines | 70-95% nih.gov |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of pyrimidine derivatives, including this compound, has been a fertile ground for the application of green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and lower energy consumption. researchgate.net

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by ensuring uniform and rapid heating. researchgate.net This technique has been successfully applied to multicomponent reactions for synthesizing pyrimidine systems.

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields in the cyclocondensation of β-keto esters and amidines to form pyrimidinols. organic-chemistry.org

Catalyst-Free and Solvent-Free Reactions: Performing reactions without a catalyst or solvent, often at elevated temperatures or under microwave conditions, represents a significant step towards sustainability by eliminating toxic catalysts and volatile organic compounds (VOCs). nih.gov

Use of Green Solvents and Catalysts: Water has been effectively used as a solvent for multicomponent reactions to produce fused pyrimidine derivatives, offering an environmentally safe alternative to traditional organic solvents. researchgate.net Similarly, recyclable and non-toxic catalysts such as β-cyclodextrin or hydrogels have been employed to facilitate Biginelli-type reactions for synthesizing dihydropyrimidinones, precursors to pyrimidines. mdpi.comchemmethod.com

| Method | Conditions | Reaction Time | Yield | Environmental Impact |

|---|---|---|---|---|

| Conventional Heating | Reflux in organic solvent (e.g., Ethanol) | 6-12 hours | ~75% | High (VOCs, energy use) |

| Microwave Irradiation | Solvent-free or minimal green solvent | 5-15 minutes | >90% researchgate.net | Low (reduced time, energy, solvent) |

| Aqueous Medium | Water as solvent, often catalyst-free | 2-5 hours | 85-95% researchgate.net | Very Low (non-toxic solvent) |

| Ultrasound Irradiation | Room temperature in a suitable solvent | 1-3 hours | >85% organic-chemistry.org | Low (reduced energy, often milder conditions) |

Asymmetric Synthetic Pathways to Chiral Analogs

While this compound is an achiral molecule, the development of asymmetric pathways is crucial for producing chiral analogs, which are of significant interest in medicinal chemistry. Asymmetric synthesis introduces stereocenters in a controlled manner, leading to the preferential formation of one enantiomer over another. ddugu.ac.in

Strategies for synthesizing chiral analogs of 4,5-Dimethyl-2-pyrimidinol could include:

Chiral Precursor Approach: Utilizing a chiral β-dicarbonyl starting material where one of the methyl groups at the 4- or 5-position is replaced by a chiral substituent.

Chiral Catalyst Approach: Employing a chiral catalyst, such as a chiral phosphoric acid, in a Biginelli-type reaction can induce enantioselectivity in the formation of a chiral center, particularly at the C4 position of dihydropyrimidines. mdpi.com These intermediates can then be aromatized to form the final pyrimidine ring.

Asymmetric Functionalization: Introducing chirality to the pre-formed pyrimidine ring. For example, rhodium-catalyzed asymmetric allylation can be used to attach chiral side chains to the nitrogen atoms of the pyrimidine ring, creating chiral acyclic nucleoside analogs. nih.gov Catalytic asymmetric addition reactions to unsaturated double bonds on substituents can also create stereogenic centers. chim.it

These methods provide a versatile toolkit for accessing a wide range of enantiomerically enriched pyrimidine derivatives for further investigation.

Reaction Mechanisms Governing the Formation of this compound

Understanding the underlying reaction mechanism is essential for optimizing reaction conditions and maximizing the yield and purity of the final product. The formation of the 4,5-dimethyl-pyrimidinol ring from 3-methyl-2,4-pentanedione and urea proceeds through a well-established condensation-cyclization-dehydration sequence.

Kinetic and Thermodynamic Analysis of Reaction Pathways

The reaction pathway involves several key transformations:

Initial Condensation: The reaction typically begins with the acid-catalyzed condensation between urea and a carbonyl group of the β-dicarbonyl compound to form an N-acyliminium ion intermediate. This step is generally fast and reversible.

Cyclization: An intramolecular nucleophilic attack leads to the formation of a six-membered heterocyclic ring.

Dehydration (Aromatization): The final step is the elimination of a water molecule to form the stable aromatic pyrimidine ring. In many pyrimidine syntheses, this aromatization step is irreversible and rate-limiting. researchgate.net

A theoretical study on a related multicomponent reaction to form pyrido[2,3-d]pyrimidines showed that the initial carbon-carbon bond formation (Knoevenagel condensation) had the highest activation energy, making it the rate-determining step in that specific pathway. nih.gov For the synthesis of 4,5-Dimethyl-2-pyrimidinol, the rate-limiting step could be either the intramolecular cyclization or the final dehydration, depending on the specific reaction conditions. Polar aprotic solvents have been shown to accelerate the aromatization step in some cases by affecting the equilibrium between the base and the amidine-like reactant. researchgate.net

| Reaction Step | Description | Relative Gibbs Free Energy (ΔG) of Transition State (Illustrative) | Kinetic/Thermodynamic Character |

|---|---|---|---|

| 1. Condensation | Formation of initial C-N bond | Low to Moderate | Fast, reversible |

| 2. Cyclization | Intramolecular ring closure | Moderate | Often reversible |

| 3. Aromatization | Dehydration to form the aromatic ring | High | Often the rate-limiting and irreversible step (thermodynamic sink) |

Elucidation of Intermediates in Pyrimidine Ring Formation

The step-wise formation of the pyrimidine ring from a β-dicarbonyl compound and urea involves several key intermediates. While often transient and not isolated, their existence is supported by mechanistic studies of related reactions.

The proposed sequence for the formation of 4,5-Dimethyl-2-pyrimidinol is as follows:

Nucleophilic Attack: One of the amino groups of urea attacks one of the carbonyl carbons of 3-methyl-2,4-pentanedione.

Carbinolamine Intermediate: This initial attack forms a tetrahedral carbinolamine intermediate.

Dehydration to Enamine/Imine: The carbinolamine dehydrates to form a more stable intermediate, which can be viewed as either a β-ureido-α,β-unsaturated ketone (an enamine-type structure) or its imine tautomer.

Intramolecular Cyclization: The terminal amino group of the urea moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon.

Cyclic Carbinolamine: This ring-closing step generates a second carbinolamine intermediate, now part of a dihydropyrimidine ring.

Final Dehydration: A final acid-catalyzed dehydration of this cyclic intermediate leads to the formation of the aromatic 4,5-Dimethyl-2-pyrimidinol ring.

Evidence for such intermediates comes from related reactions where covalent hydrates of pyrimidines have been observed as reaction intermediates. acs.org The entire process is a cascade of condensation, addition, and elimination reactions that culminates in the formation of the thermodynamically stable aromatic heterocycle.

Influence of Reaction Conditions on Mechanistic Divergence

The formation of the 4,5-dimethyl-2-pyrimidinol ring is a nuanced process where subtle changes in reaction conditions can lead to significant shifts in the reaction mechanism and, consequently, the product distribution and yield. Key parameters influencing these pathways include temperature, solvent polarity, and pH.

The classical synthesis of a 2-pyrimidinol core often involves the condensation of a 1,3-dicarbonyl compound with urea or a urea derivative. In the case of 4,5-dimethyl-2-pyrimidinol, the corresponding diketone would be 3-methyl-2,4-pentanedione. The reaction mechanism can proceed through different initial steps, primarily dictated by the reaction conditions.

Under acidic conditions, the reaction is likely initiated by the protonation of one of the carbonyl groups of the diketone, enhancing its electrophilicity. This is followed by a nucleophilic attack from a nitrogen atom of urea. Subsequent cyclization and dehydration steps lead to the formation of the pyrimidinol ring. Conversely, under basic conditions, the mechanism may commence with the deprotonation of the α-carbon of the diketone, forming an enolate, or the deprotonation of urea to form a more potent nucleophile.

The choice of solvent can also steer the reaction towards a particular mechanistic route. Polar protic solvents, for instance, can stabilize charged intermediates, potentially favoring an ionic pathway. In contrast, non-polar solvents might promote a more concerted or pericyclic mechanism. The temperature of the reaction not only affects the reaction rate but can also influence the equilibrium between different tautomeric forms of the reactants and intermediates, thereby altering the dominant reaction pathway.

For instance, in related pyrimidine syntheses, the use of different solvents has been shown to significantly impact product yields.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Water | 75 |

| 2 | Methanol | 80 |

| 3 | Ethanol | 92 |

| 4 | Acetonitrile | 85 |

| 5 | DMF | 78 |

| 6 | THF | 70 |

| 7 | DMSO | 72 |

While this data is for a related heterocyclic system, it underscores the critical role of the solvent in influencing the outcome of the reaction, a principle that is applicable to the synthesis of 4,5-dimethyl-2-pyrimidinol.

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of pyrimidinol synthesis. Both homogeneous and heterogeneous catalytic systems have been explored for the construction of the pyrimidine ring.

Homogeneous Catalysis for Pyrimidinol Ring Construction

Homogeneous catalysts, being in the same phase as the reactants, offer high activity and selectivity due to the well-defined nature of their active sites. In the context of pyrimidine synthesis, various Lewis and Brønsted acids have been employed to facilitate the cyclocondensation reaction.

For the synthesis of 4,5-disubstituted pyrimidine derivatives, zinc chloride (ZnCl₂) has been utilized as an effective Lewis acid catalyst in three-component coupling reactions. organic-chemistry.org The catalyst activates the carbonyl group of the diketone, making it more susceptible to nucleophilic attack. Similarly, copper(II) triflate has been shown to catalyze the synthesis of 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines, proceeding through a [3+3] cycloaddition mechanism. mdpi.com Ruthenium complexes have also been reported to catalyze the multicomponent synthesis of 2-(N-alkylamino)pyrimidines from guanidine salts and alcohols. mdpi.com

A plausible mechanism for a metal-catalyzed synthesis of the 4,5-dimethyl-2-pyrimidinol core could involve the coordination of the metal ion to a carbonyl oxygen of 3-methyl-2,4-pentanedione, thereby increasing its electrophilicity and facilitating the subsequent nucleophilic attack by urea.

| Catalyst | Type of Pyrimidine Synthesized | Key Mechanistic Feature | Reference |

|---|---|---|---|

| ZnCl₂ | 4,5-Disubstituted pyrimidines | Lewis acid activation of carbonyl | organic-chemistry.org |

| Cu(II) triflate | 2,4,6-Trisubstituted pyrimidines | [3+3] Cycloaddition | mdpi.com |

| Ruthenium complex | 2-(N-alkylamino)pyrimidines | Multicomponent tandem reaction | mdpi.com |

| Adipic Acid | Pyrido[2,3-d:5,6-d']dipyrimidine derivatives | Environmentally friendly Brønsted acid catalysis |

Heterogeneous Catalysis in Sustainable Synthetic Processes

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and contribution to more sustainable chemical processes. In pyrimidine synthesis, a variety of solid catalysts have been investigated.

For instance, cellulose-supported acidic ionic liquids have been demonstrated as effective and recyclable heterogeneous catalysts for the regioselective synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones. researchgate.net The solid acid catalyst facilitates the key condensation and cyclization steps. Similarly, nano-CuFe₂O₄ has been employed as an efficient and recyclable catalyst for the synthesis of pyrido-dipyrimidines under microwave-assisted and sonochemical conditions. nih.gov The mechanism in these cases often involves the catalyst acting as a Lewis acid to activate the carbonyl groups. nih.gov

The application of such heterogeneous catalysts to the synthesis of this compound could involve passing a mixture of the reactants over a heated solid acid or base catalyst bed. This approach would allow for a continuous flow process, enhancing the industrial viability of the synthesis. The choice of catalyst support and the nature of the active sites would be crucial in determining the reaction's efficiency and selectivity.

| Catalyst | Type of Pyrimidine Synthesized | Reaction Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Cellulose-supported acidic ionic liquid | Pyrazole based pyrido[2,3-d]pyrimidine-diones | Ethanol, reflux | Recyclable, regioselective | researchgate.net |

| Nano-CuFe₂O₄ | Pyrido-dipyrimidines | Microwave or sonication | Recyclable, efficient | nih.gov |

| MWCNTs@L-His/Cu(II) | Pyrido-dipyrimidines | Ethanol, heating | Recyclable | nih.gov |

Chemical Reactivity and Derivatization Studies of 4,5 Dimethyl 2 Pyrimidinol Hydrochloride

Functional Group Transformations on the Pyrimidinol Core

The reactivity of the 4,5-Dimethyl-2-pyrimidinol core is governed by the interplay of the two nitrogen heteroatoms, the hydroxyl/oxo group, and the two methyl substituents. The compound exists in a tautomeric equilibrium between the hydroxyl-pyrimidine form (enol) and the pyrimidinone form (keto), which dictates the pathways for its functionalization.

The pyrimidine (B1678525) ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. However, in 4,5-Dimethyl-2-pyrimidinol, the electron-donating effects of the two methyl groups at the C4 and C5 positions, along with the +M effect of the hydroxyl/amino-like nitrogen in the pyrimidinone tautomer, decrease the ring's electrophilicity compared to unsubstituted pyrimidine.

Nucleophilic Substitution: Direct nucleophilic substitution on the carbon atoms of the pyrimidine ring is challenging without a suitable leaving group. To enhance reactivity, the hydroxyl group at C2 can be converted into a better leaving group, such as a chloro group, by treatment with reagents like phosphoryl chloride (POCl₃). The resulting 2-chloro-4,5-dimethylpyrimidine would be significantly more reactive towards nucleophiles (e.g., amines, alkoxides, thiols), allowing for substitution at the C2 position. This is a common strategy used in the synthesis of various pyrimidine derivatives. psu.edu

Electrophilic Substitution: The electron-rich nature of the pyrimidine ring, enhanced by the methyl and hydroxyl groups, makes electrophilic substitution a possibility, although less common than for carbocyclic aromatic rings. Reactions like nitration or halogenation would likely require carefully controlled conditions. Under Minisci-type conditions, which involve radical substitution, it is conceivable to introduce acyl or alkyl groups onto the ring, potentially at the C6 position, which is the most electron-deficient carbon atom not directly substituted. Studies on 5-bromopyrimidine have shown successful substitution at the C4 position under such conditions. researchgate.net

Reduction: Due to their relatively low aromaticity, pyrimidine rings are more susceptible to reduction compared to other heteroaromatics like pyridine. researchgate.net Catalytic hydrogenation or treatment with reducing agents such as sodium borohydride can reduce the C5-C6 double bond, leading to dihydropyrimidine derivatives. researchgate.net Complete reduction of the ring can yield tetrahydropyrimidine structures. researchgate.net The enzymatic reduction of the C5-C6 double bond in pyrimidines like uracil and thymine is a fundamental step in their catabolism, highlighting the biological relevance of this transformation. umich.edu

Oxidation: The pyrimidine ring itself is generally resistant to oxidation, but the alkyl substituents are susceptible. Strong oxidizing agents like potassium permanganate (KMnO₄) could potentially oxidize the methyl groups at C4 and C5 to carboxylic acid groups. researchgate.net Furthermore, certain enzymes, such as aldehyde oxidase, are known to metabolize pyrimidine-containing heterocycles, often through oxidation at an electron-rich carbon atom. nih.gov In some contexts, pyrimidines have been found to play a role in regulating metabolic processes like pyruvate oxidation. nih.gov

The tautomeric nature of 2-pyrimidinol is critical for its reactivity. The equilibrium between the aromatic alcohol (pyrimidin-2-ol) and the cyclic amide (4,5-dimethyl-2(1H)-pyrimidinone) allows for selective reactions at either the exocyclic oxygen or the ring nitrogen atoms.

The outcome of reactions like alkylation and acylation is highly dependent on the reaction conditions. The choice of solvent, base, and electrophile can determine the ratio of N-substituted to O-substituted products. Studies on analogous 4-(trifluoromethyl)pyrimidin-2(1H)-ones have demonstrated that direct alkylation with alkyl halides in the presence of a base like K₂CO₃ can lead to a mixture of N- and O-alkylated products. nih.gov The selectivity can be steered; for instance, polar aprotic solvents often favor O-alkylation, while polar protic solvents can promote N-alkylation. The nature of the alkylating agent is also crucial, with hard electrophiles tending to react at the harder nitrogen atom and softer electrophiles at the softer oxygen atom. nih.gov

Synthesis and Characterization of Novel Derivatives of 4,5-Dimethyl-2-pyrimidinol Hydrochloride

Building upon the fundamental reactivity of the pyrimidinol core, a wide array of novel derivatives can be synthesized and characterized.

Alkylation: As discussed, alkylation is a primary method for derivatization. The reaction of 4,5-Dimethyl-2-pyrimidinol with various alkyl halides, tosylates, or other alkylating agents can yield either O-alkylated (2-alkoxy-4,5-dimethylpyrimidine) or N-alkylated (1-alkyl-4,5-dimethyl-2(1H)-pyrimidinone) products. Research on similar pyrimidinones shows that chemoselective O-alkylation can be achieved in high yields under specific conditions. nih.gov

Table 1: Example of O-Alkylation Yields for an Analogous 4-(Trifluoromethyl)pyrimidin-2(1H)-one System nih.gov

| Alkylating Agent | Product Type | Yield (%) |

| 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | O-Alkylated | 87 |

| 4-(Bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | O-Alkylated | 80 |

This table illustrates typical yields for O-alkylation reactions on a related pyrimidinone scaffold, demonstrating the feasibility of such transformations.

Acylation: Acylation reactions with acyl chlorides or anhydrides would similarly target the N1 or O2 positions. N-acylation would produce N-acyl-pyrimidinones, while O-acylation would yield 2-acyloxy-pyrimidines. These reactions are often base-catalyzed.

Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination (for N-arylation) or Ullmann condensation, could be employed to introduce aryl groups. This would typically require prior conversion of the pyrimidinol to a halide (e.g., 2-chloropyrimidine) for Suzuki or Stille coupling (for C-C bond formation) or direct N-arylation of the pyrimidinone tautomer.

The pyrimidinol scaffold is an attractive starting point for creating more complex molecules with tailored properties.

Conjugates: Pyrimidine conjugates can be synthesized by linking the 4,5-Dimethyl-2-pyrimidinol core to another molecule, often via a flexible linker. A common synthetic route involves first functionalizing the pyrimidine ring, for example, by introducing a chloro group at the 2-position, followed by a nucleophilic substitution reaction with an amine- or hydroxyl-terminated linker molecule. nih.gov This strategy has been used to create pyrimidine-benzoxazine conjugates. nih.gov

Hybrid Molecules: Hybrid molecules incorporate the pyrimidine structure into a larger, fused, or linked heterocyclic system. For instance, pyrimidine-quinolone hybrids have been designed and synthesized, showing potential as enzyme inhibitors. nih.gov The synthesis of such hybrids often involves multi-step sequences where a functionalized pyrimidine derivative is reacted with a similarly functionalized partner molecule. The design of these molecules is frequently guided by computational docking studies to predict their interaction with biological targets. nih.gov The creation of pyrimidine-pyridine hybrids has also been explored as a strategy in drug design. researchgate.net

Applications of 4,5 Dimethyl 2 Pyrimidinol Hydrochloride in Advanced Synthetic Methodologies

Role as a Building Block and Scaffold in Complex Molecule Synthesis

The inherent structural features of 4,5-Dimethyl-2-pyrimidinol hydrochloride make it a valuable starting material for the synthesis of diverse and complex molecules. Its pyrimidine (B1678525) ring can act as a stable core, or scaffold, upon which further chemical complexity can be built.

While the pyrimidine moiety is a fundamental component of various natural products, including nucleic acids and certain alkaloids, specific documented instances of this compound being used as a direct precursor in the total synthesis of natural products are not extensively reported in publicly available scientific literature. The potential for its use, however, can be inferred from the general utility of substituted pyrimidines in synthetic organic chemistry.

In the field of medicinal chemistry, the generation of compound libraries with diverse structures is crucial for the discovery of new therapeutic agents. Pyrimidine derivatives are recognized as "privileged scaffolds" due to their prevalence in biologically active molecules. mdpi.com The structure of this compound provides a foundation for creating libraries of novel compounds. The functional groups on the pyrimidine ring can be modified to produce a wide array of derivatives for screening against various biological targets. For instance, the hydroxyl group can be converted to other functionalities, and the nitrogen atoms in the ring can be alkylated or participate in further reactions.

The synthesis of fused and bridged heterocyclic systems is a significant area of organic chemistry, leading to novel compounds with unique three-dimensional structures and properties. Pyrimidine derivatives are often employed as starting materials for the construction of such complex systems. jchr.orgnih.govderpharmachemica.com For example, a related compound, 4,6-dimethylpyrimidine-2-thiol hydrochloride, has been utilized to synthesize a series of novel S-substituted derivatives, including bi- and tricyclic heterosystems. researchgate.net This suggests a plausible, though not explicitly documented, pathway where this compound could be similarly used to construct fused ring systems, such as thiazolo[4,5-d]pyrimidines or pyrimido[4,5-d]pyrimidines, through cyclization reactions involving its functional groups. researchgate.netnih.gov

Table 1: Potential Fused Heterocyclic Systems from Pyrimidine Derivatives This table is illustrative of the types of fused systems that can be generated from pyrimidine scaffolds, based on general synthetic routes.

| Starting Pyrimidine Type | Potential Fused System | Synthetic Strategy |

|---|---|---|

| Aminopyrimidine | Pyrimido[4,5-d]pyrimidine | Reaction with formamide or other cyclizing agents |

| Pyrimidine-thiol | Thiazolo[4,5-d]pyrimidine | Reaction with α-haloketones or similar reagents |

Ligand Design and Coordination Chemistry Involving this compound

The nitrogen atoms and the hydroxyl group of 4,5-Dimethyl-2-pyrimidinol provide potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The structure and properties of these frameworks are determined by the metal ions (in MOFs) and the organic ligands used in their synthesis. Pyrimidyl-containing ligands have been successfully used to construct cationic MOFs. nih.gov Similarly, pyrimidin-4-olate has been employed as a ligand in coordination frameworks with transition metals like zinc and nickel. acs.org While there are no specific reports detailing the use of 4,5-Dimethyl-2-pyrimidinol as a ligand for MOF or COF synthesis, its structure is analogous to other ligands that have been successfully incorporated into such frameworks. mdpi.comugr.es The nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group could potentially coordinate with metal centers to form stable, porous structures.

Table 2: Examples of Pyrimidine-based Ligands in Framework Synthesis

| Ligand Type | Framework Type | Metal Ion (if applicable) | Reference |

|---|---|---|---|

| Pyrimidyl-functionalized ligands | Cationic MOFs | Silver (Ag⁺) | nih.gov |

| Pyrimidin-4-olate | Coordination Framework | Zinc (Zn²⁺), Nickel (Ni²⁺) | acs.org |

Chelating ligands play a crucial role in transition metal catalysis by stabilizing the metal center and influencing the catalyst's activity and selectivity. nih.govnih.govmdpi.com The two adjacent nitrogen atoms in the pyrimidine ring of 4,5-Dimethyl-2-pyrimidinol, along with the nearby hydroxyl group, could potentially act as a bidentate or even tridentate chelating agent for transition metal ions. This chelation could lead to the formation of stable metal complexes with potential catalytic activity. Although the synthesis of pyrimidines can be catalyzed by transition metals, the specific application of this compound as a chelating ligand in catalytic processes is an area that remains to be explored in the scientific literature. researchgate.netelsevier.com

Synthesis of Metal Complexes for Electronic and Photonic Applications

Organocatalytic and Metal-Catalyzed Applications Incorporating this compound Derivatives

The following subsections outline the findings regarding the use of this compound derivatives in various catalytic applications.

Enantioselective Catalysis with Pyrimidinol-Derived Organocatalysts

A thorough review of the literature reveals no specific examples of organocatalysts derived from 4,5-Dimethyl-2-pyrimidinol for use in enantioselective catalysis. The design and application of chiral organocatalysts is a significant field in organic synthesis, but the use of this particular pyrimidinol scaffold for such purposes has not been reported.

Role in Cross-Coupling Reactions and Other Transition Metal Catalysis

While pyrimidine-based structures are frequently employed as substrates or ligands in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, there is no specific data available on the use of 4,5-Dimethyl-2-pyrimidinol or its derivatives as a supporting ligand in these transformations. The general utility of pyrimidines in this context is well-established for constructing carbon-carbon bonds, but the specific contribution or application of the 4,5-Dimethyl-2-pyrimidinol framework has not been documented in published research.

Applications in Polymerization Reactions

There is no available research in the scientific literature that describes the application of this compound or its derivatives as catalysts or co-catalysts in polymerization reactions. Although metal complexes with other pyrimidine-containing ligands have been explored for ring-opening polymerization of cyclic esters, specific studies detailing the catalytic activity of systems based on 4,5-Dimethyl-2-pyrimidinol are absent.

Solid State Chemistry and Advanced Materials Science Applications of 4,5 Dimethyl 2 Pyrimidinol Hydrochloride

Crystal Engineering and Supramolecular Assemblies of 4,5-Dimethyl-2-pyrimidinol Hydrochloride

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular forces. In the case of this compound, the molecular structure suggests a rich potential for deliberate and controlled crystal engineering. The pyrimidinol core, with its hydrogen bond donors (-OH) and acceptors (N), combined with the presence of a hydrochloride salt, provides a versatile platform for constructing diverse supramolecular assemblies.

Hydrogen Bonding Networks and Crystal Packing Analysis

Hydrogen bonds are anticipated to be the dominant intermolecular interactions governing the crystal packing of this compound. The protonated pyrimidinol ring and the chloride anion are primary sites for strong hydrogen bonding. Research on analogous pyrimidinone structures consistently reveals the prevalence of robust N-H···O and C-H···O hydrogen bonds, which dictate the formation of specific supramolecular synthons—reliable and predictable patterns of intermolecular interactions. nih.gov

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Interaction Type | Potential Motif Formation |

| N-H (ring) | O (hydroxyl) | Strong, Neutral | Dimer, Chain |

| O-H (hydroxyl) | N (ring) | Strong, Neutral | Dimer, Chain |

| N+-H (protonated ring) | Cl- | Strong, Charge-Assisted | Ion-pair, Chain, Sheet |

| O-H (hydroxyl) | Cl- | Strong, Charge-Assisted | Chain, Sheet |

| C-H (methyl/ring) | O (hydroxyl) | Weak | 3D Network Stabilization |

| C-H (methyl/ring) | Cl- | Weak | 3D Network Stabilization |

Co-crystallization and Salt Formation Studies for Modulating Solid-State Behavior

Co-crystallization and salt formation are powerful techniques to modify the physicochemical properties of a solid without altering its covalent structure. For 4,5-Dimethyl-2-pyrimidinol, which can exist as a neutral molecule, co-crystals could be formed with other neutral molecules (co-formers) through hydrogen bonding. For instance, co-crystallization with carboxylic acids or other molecules with complementary hydrogen bond donors and acceptors could lead to new crystalline forms with altered solubility, stability, or melting points. nih.gov

The subject of this article, being a hydrochloride salt, already represents a product of salt formation. Further studies could explore the formation of other salts with different counter-ions (e.g., bromide, sulfate, phosphate) to investigate the impact of the anion on the crystal packing and material properties. The choice of counter-ion can significantly influence the hydrogen bonding network and, consequently, the solid-state behavior.

Formation of Polymorphs and Solvates

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical and materials science. nih.gov It is highly probable that this compound could exhibit polymorphism, with different polymorphs displaying distinct crystal packings, and consequently, different physical properties. These variations could arise from different arrangements of the hydrogen bonding networks or different conformations of the molecule.

Incorporation into Functional Materials Systems

The structural features of this compound suggest its potential as a building block for the development of functional materials. Its ability to form robust hydrogen-bonded networks and its potential for light emission make it an interesting candidate for applications in materials science.

Role in Aggregation-Induced Emission (AIE) Systems and Fluorophores

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. researchgate.net This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Pyrimidine (B1678525) derivatives have been explored as components of AIE-active materials. researchgate.net

While there is no specific data on the AIE properties of this compound, its rigid pyrimidine core and the potential for strong intermolecular hydrogen bonding in the solid state are favorable characteristics for AIE. In an aggregated state, the hydrogen bonds would restrict the rotation and vibration of the molecules, potentially leading to enhanced fluorescence. The development of pyrazolo[1,5-a]pyrimidines as fluorophores demonstrates the utility of pyrimidine-based structures in creating emissive materials. nih.govrsc.org Further research would be needed to experimentally verify if this compound exhibits AIE and to characterize its photophysical properties.

Application in Mesoporous Materials and Frameworks for Adsorption and Separation

Mesoporous materials, such as mesoporous silica nanoparticles, are characterized by their large surface areas and ordered pore structures, making them excellent candidates for adsorption and separation applications. mdpi.com The surfaces of these materials can be functionalized with organic molecules to impart specific binding properties.

The pyrimidine moiety of this compound, with its nitrogen atoms and hydroxyl group, could serve as a functional group for modifying the surface of mesoporous materials. Such functionalization could introduce specific interaction sites for the selective adsorption of guest molecules. For example, the hydrogen bonding capabilities and the potential for acid-base interactions could be exploited for the capture of specific pollutants or for the separation of gas mixtures. Metal-organic frameworks (MOFs) functionalized with aminopyrimidine groups have shown promise for the selective adsorption of gases like CO2 and C2H2. rsc.org Similarly, incorporating pyrimidine-based ligands into cationic metal-organic frameworks has been explored for the sorption of anions. researchgate.net This suggests a potential avenue for the application of this compound in the design of advanced adsorbent materials.

Integration into Hybrid Organic-Inorganic Materials for Specific Functionalities

The development of functional organic-inorganic hybrid materials hinges on the synergistic combination of properties from both components. mdpi.commdpi.com The organic component, such as a pyrimidine derivative, can introduce features like structural flexibility and specific light-matter interactions, while the inorganic part often provides robustness, thermal stability, or a conductive framework. mdpi.com this compound, with its pyrimidine core, nitrogen atoms capable of coordination, and a hydroxyl group, is a promising candidate for integration into such hybrid systems.

Potential functionalities for hybrid materials incorporating this pyrimidinol derivative could include:

Luminescent Materials: The pyrimidine ring is a known component in materials exhibiting luminescence. researchgate.net When combined with appropriate inorganic components, such as copper halides, it could lead to hybrid materials with tailored photoluminescent properties, where the emission mechanism might involve charge transfer between the metal and the pyrimidine ligand. mdpi.com

Catalytic Systems: The nitrogen atoms and hydroxyl group of the pyrimidinol could serve as active sites for catalysis when integrated into a stable inorganic support, such as silica.

Sensing Materials: The ability of the pyrimidine moiety to interact with specific ions or molecules could be harnessed to create chemical sensors, where the interaction induces a measurable change in the material's optical or electrical properties.

| Component | Potential Role in Hybrid Material | Resulting Functionality |

| 4,5-Dimethyl-2-pyrimidinol | Organic Ligand, Functional Moiety | Luminescence, Catalysis, Sensing |

| Inorganic Network (e.g., Metal Oxide, Halide) | Structural Scaffold, Active Center | Stability, Tunable Electronics, Porosity |

Design of Electrically Conductive or Semiconducting Materials Incorporating Pyrimidinol Moieties

Pyrimidines belong to a class of electron-withdrawing N-heterocycles. researchgate.net This electronic characteristic makes them highly suitable for use as the electron-accepting part in π-conjugated structures designed for optoelectronic applications. researchgate.net The incorporation of the 4,5-Dimethyl-2-pyrimidinol moiety into a polymer backbone or a molecular crystal could facilitate intramolecular charge transfer (ICT), a fundamental process for many optical and electronic materials. researchgate.net

The design of such materials could follow several strategies:

Conductive Polymers: The pyrimidinol derivative could be polymerized with other monomers to create a conjugated polymer. The electrical conductivity of such polymers is highly dependent on the doping level and the energy levels of the molecular orbitals. mdpi.com The presence of the pyrimidine ring would influence the polymer's electronic band structure. Embedding carbon nanomaterials within such a conductive polymer matrix is another avenue to enhance electrical properties. mdpi.com

Molecular Semiconductors: Crystalline materials composed of pyrimidinol-containing molecules could exhibit semiconducting behavior. The charge transport in these materials would be dictated by the intermolecular packing and the strength of electronic coupling between adjacent molecules. The hydrogen bonding capability of the hydrochloride and hydroxyl groups could be used to control the solid-state packing arrangement.

Charge-Transfer Complexes: Creating charge-transfer complexes by combining the electron-accepting pyrimidinol moiety with a suitable electron-donating molecule can lead to materials with significant electrical conductivity.

The conductivity of these materials can be tuned by chemical modification (doping) or by altering the molecular structure to optimize charge carrier mobility. The goal is to create materials with a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is favorable for electrical conduction.

| Material Type | Design Principle | Key Feature of Pyrimidinol Moiety |

| Conductive Polymer | Incorporation into a π-conjugated backbone | Electron-accepting nature, influences band gap |

| Molecular Semiconductor | Crystalline packing of pyrimidinol units | Intermolecular interactions (π–π stacking, H-bonding) |

| Charge-Transfer Complex | Pairing with an electron-donor molecule | Electron-accepting nature to facilitate charge transfer |

Advanced Characterization of Material Properties Influenced by this compound Components

Spectroscopic Analysis of Intermolecular Interactions within Material Architectures

Understanding the intermolecular interactions within a material is crucial for explaining its bulk properties. For materials containing this compound, various spectroscopic techniques would be employed to probe these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local chemical environment of atoms. For instance, 13C NMR is particularly useful for characterizing the bonding within fused heterocyclic systems and can help determine how the pyrimidinol unit is integrated into a larger structure. researchgate.net Changes in chemical shifts can indicate the formation of hydrogen bonds or other intermolecular associations.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to vibrational modes of functional groups. It can be used to identify hydrogen bonding by observing shifts in the stretching frequencies of N-H and O-H groups. researchgate.net This technique would be essential for confirming the interactions between the pyrimidinol hydrochloride and other components in a hybrid material or polymer matrix.

UV-Visible and Fluorescence Spectroscopy: These techniques probe the electronic transitions within the material. The absorption and emission spectra can be influenced by molecular aggregation and intermolecular interactions. nih.gov For example, facial (π-stacking) interactions can induce bathochromic (red) shifts in emission, while side-to-side interactions may cause hypsochromic (blue) shifts. nih.gov This allows for the study of how crystal packing affects the material's optical properties. researchgate.net

Hirshfeld surface analysis, a computational tool, can complement experimental data by visualizing and quantifying various intermolecular contacts (e.g., H···H, C···H, N···H) within the crystal structure, providing a detailed fingerprint of the packing environment. researchgate.net

Morphological and Microstructural Investigations of Pyrimidinol-Containing Materials

The performance of a material is intrinsically linked to its morphology and microstructure at various length scales. Investigating these features is critical for materials derived from this compound.

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is used for elemental analysis and mapping. bibliotekanauki.pl It can confirm the presence and distribution of the pyrimidinol component within an inorganic matrix by mapping elements like nitrogen and chlorine, ensuring that the organic moiety is well-dispersated. bibliotekanauki.pl

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystalline structure of materials. researchgate.net For molecular semiconductors or crystalline hybrid materials, XRD can elucidate the crystal lattice parameters and the packing arrangement of the molecules, which is fundamental to understanding charge transport pathways.

These techniques collectively provide a comprehensive picture of the material's architecture, from the atomic-level arrangement to the macroscopic form, which is essential for establishing structure-property relationships.

Studies on the Stability and Degradation Mechanisms of Derived Materials

The long-term stability and operational lifetime of a material are critical for its practical application. For materials incorporating this compound, it is essential to study their stability under various stressors, such as heat and oxidation.

Thermogravimetric Analysis (TGA): TGA measures the change in a material's mass as a function of temperature. It is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char. bibliotekanauki.pl By comparing the TGA curves of a base polymer and one modified with the pyrimidinol derivative, one can assess the effect of the additive on thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can identify phase transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition kinetics and activation energy. bibliotekanauki.pl

The degradation of polymer-based materials often proceeds through complex free-radical mechanisms involving initiation, propagation, and termination steps. mdpi.commdpi.com Thermal-oxidative degradation, for example, involves the reaction of polymer radicals with oxygen to form hydroperoxides, which then decompose to create new radicals, propagating the degradation chain. mdpi.com The pyrimidine ring, with its specific electronic structure, could potentially influence these degradation pathways, for example, by acting as a radical scavenger or by altering the primary decomposition reactions. Understanding these mechanisms is key to designing more stable and durable materials. researchgate.netnih.gov

| Analysis Technique | Information Obtained | Relevance to Material Stability |

| Thermogravimetric Analysis (TGA) | Decomposition temperatures, residual mass | Quantifies thermal stability |

| Differential Scanning Calorimetry (DSC) | Transition temperatures, decomposition energy | Determines operational temperature range and degradation kinetics |

| Pyrolysis-GC-MS | Identification of degradation products | Elucidates chemical degradation pathways |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

Detailed academic studies focusing specifically on 4,5-Dimethyl-2-pyrimidinol hydrochloride are limited in the currently available scientific literature. However, fundamental data regarding its chemical properties have been established.

The compound is identified by the CAS number 92000-23-2. Its molecular formula is C₆H₉ClN₂O, corresponding to a molecular weight of 160.61 g/mol . While dedicated research articles on its synthesis and biological activities are not prominent, its existence as a chemical entity is documented in various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 92000-23-2 |

| Molecular Formula | C₆H₉ClN₂O |

| Molecular Weight | 160.61 g/mol |

| Physical State | Solid |

This data is compiled from publicly available chemical databases.

The broader class of pyrimidine (B1678525) derivatives has been extensively studied, with numerous synthetic methodologies and a wide range of biological activities reported. nih.govnih.gov Research on related pyrimidinol compounds has demonstrated their potential as scaffolds in drug discovery, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.com The synthesis of substituted pyrimidinols is often achieved through the cyclocondensation of β-dicarbonyl compounds with amidines or ureas. nih.gov While a specific, optimized synthesis for this compound is not detailed in primary research literature, it is presumed to be achievable through established pyrimidine synthesis protocols.

Emerging Challenges and Opportunities in Pyrimidinol Research and its Analogues

The study of pyrimidinols and their analogues is a dynamic field, characterized by both significant opportunities and persistent challenges. A primary challenge lies in achieving target specificity and minimizing off-target effects, which is a common hurdle in drug discovery. cas.org The development of resistance to existing pyrimidine-based drugs, particularly in oncology and infectious diseases, necessitates the continuous exploration of novel analogues with different mechanisms of action. nih.govfrontiersin.org

Despite these challenges, numerous opportunities are emerging. The versatility of the pyrimidine scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov Advances in synthetic methodologies, including greener and more efficient approaches, are facilitating the creation of diverse libraries of pyrimidinol derivatives for high-throughput screening. nih.govnih.gov

Furthermore, the growing understanding of the molecular pathways underlying various diseases is opening new avenues for the rational design of targeted pyrimidinol-based therapies. frontiersin.orgnih.gov For instance, the role of pyrimidine metabolism in cancer progression has highlighted specific enzymes as promising targets for new anticancer agents. frontiersin.org The potential for pyrimidine derivatives to act as kinase inhibitors remains a significant area of interest in oncology research. nih.gov

Prospective Avenues for Advanced Synthetic and Applied Studies of this compound

Given the limited specific research on this compound, several prospective avenues for future investigation can be proposed, drawing inspiration from the broader field of pyrimidine chemistry.

Advanced Synthetic Studies:

Optimization of Synthesis: A key area for future work would be the development and optimization of a high-yield, scalable, and environmentally friendly synthesis for this compound. This would be a crucial first step to enable further biological evaluation.

Derivative Libraries: The synthesis of a library of derivatives based on the 4,5-Dimethyl-2-pyrimidinol scaffold could be a fruitful endeavor. Modifications at the remaining positions of the pyrimidine ring could lead to compounds with a range of physicochemical properties and biological activities.

Applied Studies:

Biological Screening: A comprehensive biological screening of this compound and its derivatives against a panel of disease targets is a logical next step. Based on the known activities of other pyrimidinols, initial screening could focus on anticancer, anti-inflammatory, and antimicrobial assays. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Should initial screening yield promising results, detailed SAR studies could be undertaken to understand the relationship between the chemical structure of the derivatives and their biological activity. This would guide the design of more potent and selective compounds.

Computational Modeling: In silico studies, such as molecular docking, could be employed to predict the potential biological targets of this compound and to guide the design of new analogues with improved binding affinities.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 4,5-Dimethyl-2-pyrimidinol hydrochloride?

- Methodological Answer :

- 1H and 13C NMR : Analyze proton environments (e.g., methyl groups at C4/C5, hydroxyl at C2) and carbon chemical shifts. For example, the molecular formula (C6H8N2O) predicts distinct splitting patterns for the dimethyl and pyrimidine moieties .

- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3600 cm⁻¹) and aromatic C=N/C-C stretching (1500–1600 cm⁻¹).

- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 124.14 (molecular weight) and fragmentation patterns consistent with the pyrimidine ring .

Q. How can researchers determine the purity of this compound?

- Methodological Answer :

- HPLC/GC Analysis : Use a C18 column (HPLC) with a methanol/water mobile phase (e.g., 70:30 v/v) to assess chromatographic purity. Monitor UV absorbance at 254 nm for pyrimidine derivatives.

- Elemental Analysis : Compare experimental C, H, N, and O percentages with theoretical values (C6H8N2O: C 58.06%, H 6.49%, N 22.58%) .

- Melting Point Consistency : While the exact melting point is unreported, sharp melting ranges in triplicate measurements indicate purity.

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer :

- Based on solubility analogs (e.g., pyrimidine derivatives), use polar solvents like ethanol or water for recrystallization. Perform solubility tests at elevated temperatures (60–80°C) and slow cooling to room temperature. Monitor crystal formation under microscopy for uniformity.

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to reduce by-products?

- Methodological Answer :

- One-Pot Synthesis : Inspired by articaine hydrochloride synthesis ( ), combine cyclization and oxidation steps in a single reactor to minimize intermediate isolation and side reactions.

- Microwave-Assisted Reactions : Adapt eco-friendly methods from metformin synthesis ( ) using microwave irradiation (e.g., 540 W for 5 minutes) to enhance reaction efficiency and yield.

- By-Product Analysis : Use LC-MS to identify impurities (e.g., incomplete methylation) and adjust stoichiometry or catalyst loading (e.g., Pd/C for hydrogenation).

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point)?

- Methodological Answer :

- Calibration Validation : Ensure equipment (e.g., boiling point apparatus) is calibrated against standards (e.g., pure water or benzoic acid).

- Sample Purity : Re-measure properties after recrystallization or column chromatography. For example, the reported boiling point (323.1°C at 760 mmHg) may vary due to trace solvents; use Karl Fischer titration to confirm water content <0.1% .

- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., pyridoxal hydrochloride in ) to identify trends in pyrimidine derivatives.

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer :

- Storage Conditions : Store in amber vials at -20°C (long-term) or 4°C (short-term) to prevent photodegradation and hydrolysis, as recommended for dopamine hydrochloride ().

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., demethylated analogs) indicate need for inert atmosphere storage (N2 or argon).

Key Considerations for Experimental Design

- Contradiction Analysis : When spectral data (e.g., NMR) conflicts with literature, validate using alternative techniques (e.g., X-ray crystallography) or computational modeling (DFT calculations for expected shifts).

- Green Chemistry : Prioritize solvent-free or aqueous-phase reactions to align with sustainability goals, as demonstrated in microwave-assisted syntheses ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.